molecular formula C13H12N2O4S B6032279 methyl (2Z)-{2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate

methyl (2Z)-{2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate

Cat. No.: B6032279
M. Wt: 292.31 g/mol
InChI Key: ADCGDNGUQVCVFN-YFHOEESVSA-N
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Description

Methyl (2Z)-{2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate is a complex organic compound featuring a thiazole ring, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-{2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate typically involves the reaction of 4-methoxyaniline with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-{2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl (2Z)-{2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-{2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-{2-[(4-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate
  • Methyl (2Z)-{2-[(4-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate

Uniqueness

Methyl (2Z)-{2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

methyl (2Z)-2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-18-9-5-3-8(4-6-9)14-13-15-12(17)10(20-13)7-11(16)19-2/h3-7H,1-2H3,(H,14,15,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCGDNGUQVCVFN-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC(=O)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C(=O)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817439
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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